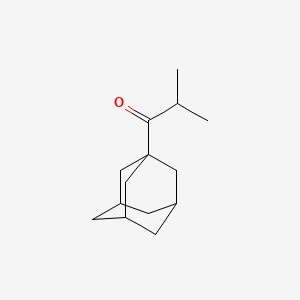
Isopropyladamantyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyladamantyl ketone is a type of ketone, a class of organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom . The remaining two bonds are to other carbon atoms or hydrocarbon radicals .
Synthesis Analysis
Ketones can be synthesized by a wide variety of methods. For instance, the partial reduction of an ester by diisobutylaluminum hydride (DIBAH, or DIBAL-H) is an important laboratory-scale method of aldehyde synthesis . Other methods include the ozonolysis of alkenes and Friedel–Crafts acylation of an aromatic ring with an acid chloride in the presence of AlCl3 catalyst .Molecular Structure Analysis
The carbon-to-oxygen double bond in a ketone is quite polar, more polar than a carbon-to-oxygen single bond. The electronegative oxygen atom has a much greater attraction for the bonding electron pairs than does the carbon atom . This charge separation leads to dipole-dipole interactions that significantly affect the properties of the molecule .Physical And Chemical Properties Analysis
The polar single bonds in ketones have little effect on their physical properties, whereas hydrogen bonding between alcohol molecules is even stronger . Formaldehyde is a gas at room temperature. Acetaldehyde boils at 20°C; in an open vessel, it boils away in a warm room. Most other common aldehydes are liquids at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Applications
One-step Synthesis of Methyl Isobutyl Ketone : Studies have explored the catalytic activity of various materials for the synthesis of methyl isobutyl ketone, a compound closely related to isopropyladamantyl ketone, highlighting the importance of catalyst choice and conditions for achieving high efficiency and selectivity in ketone synthesis. Palladium-supported catalysts on niobic acid (Pd/Nb2O5·nH2O) have shown exceptional catalytic activity and durability, making them suitable for the synthesis of industrial ketones (Higashio & Nakayama, 1996).
Multifunctional Catalysis by Pd@MIL-101 : The palladium nanoparticles deposited on chromium terephthalate MIL-101 have demonstrated high efficiency as a multifunctional catalyst for the one-step synthesis of methyl isobutyl ketone, surpassing traditional materials like metal oxides and zeolites in activity (Pan, Yuan, Li, & He, 2010).
Bio-Catalytic Approach to Aliphatic Ketones : A study on the biosynthesis of carboxylic acids and their subsequent conversion to aliphatic ketones, such as methyl isobutyl ketone (MIBK), using a hybrid bio-catalytic approach, outlines a sustainable method for producing these compounds. The process involves the ketonization of bio-derived carboxylic acids using solid base catalysts, offering an alternative route for renewable chemical manufacturing (Xiong et al., 2012).
Reaction Mechanisms and Kinetics
Synthesis and Mechanism Insights : Research on the synthesis of isopropyl acetate via the acetone method provides valuable insights into the reaction mechanism and optimal conditions for the production of esters from ketones, highlighting the versatility of ketones in various chemical synthesis applications (Zhang et al., 2021).
Transfer Hydrogenation of Ketones : The study of transfer hydrogenation mechanisms, especially using isopropyl alcohol as a hydrogen source, offers a deeper understanding of the catalytic processes involved in ketone conversions. This research underscores the significance of selecting appropriate catalysts and conditions for efficient chemical transformations (Alonso et al., 1999).
Wirkmechanismus
Target of Action
Isopropyladamantyl ketone, also known as 1-(Adamantan-1-yl)-2-methylpropan-1-one, is a type of ketone body. Ketone bodies are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans . They are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . The primary targets of Isopropyladamantyl ketone are likely to be similar to those of other ketone bodies, which include metabolic and immune cells .
Mode of Action
Isopropyladamantyl ketone interacts with its targets in a manner similar to other ketone bodies. It serves as a carbon source and directly contributes to cellular metabolism . It has been suggested that the beneficial non-metabolic actions of ketone bodies on organ functions are mediated by them acting as a ligand to specific cellular targets .
Biochemical Pathways
Isopropyladamantyl ketone, like other ketone bodies, affects several biochemical pathways. Ketone bodies are known to provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis . They serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .
Pharmacokinetics
They are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans .
Result of Action
The molecular and cellular effects of Isopropyladamantyl ketone’s action are likely to be similar to those of other ketone bodies. Ketone bodies have been shown to have diverse molecular effects, including metabolic regulation, increased cellular resistance to oxidative stress, inhibition of nuclear factor kB (NF-kB) signaling .
Action Environment
The action, efficacy, and stability of Isopropyladamantyl ketone, like other ketone bodies, can be influenced by various environmental factors. For instance, the concentration of ketone bodies oscillates in a circadian manner, representing less than 5% of total daily energy expenditure in fed states and up to approximately 20% in starvation .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIFEDVAAQVLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)
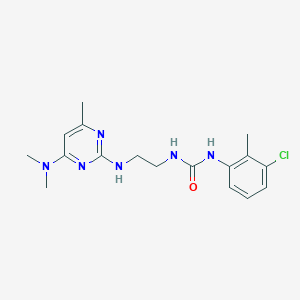
![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)
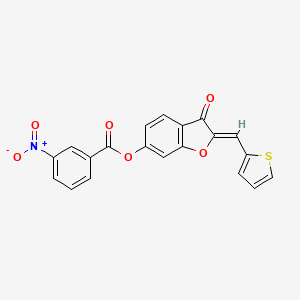

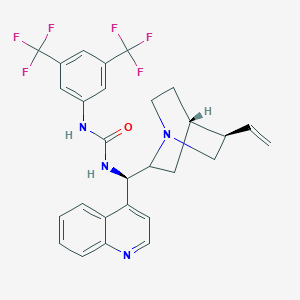

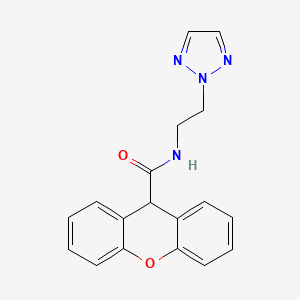
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2562614.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)